Proteasome Beta 5 Subunit Inhibition: Moderate Potency with Non-Covalent Mechanism
N-(isoxazol-3-yl)-2-(1-tosylpiperidin-2-yl)acetamide inhibits the chymotrypsin-like activity of the human 20S proteasome beta 5 subunit with a Ki of 330 nM [1]. In contrast, the clinical proteasome inhibitors bortezomib and ixazomib exhibit Ki values of 0.6 nM and 0.93 nM, respectively, against the same catalytic site [2]. This >350-fold difference in potency categorizes the target compound as a moderate-affinity, non-covalent ligand—suitable for applications where target engagement without irreversible proteasome shutdown is desired.
| Evidence Dimension | Inhibition constant (Ki) for human 20S proteasome beta 5 chymotrypsin-like activity |
|---|---|
| Target Compound Data | Ki = 330 nM |
| Comparator Or Baseline | Bortezomib: Ki = 0.6 nM; Ixazomib: Ki = 0.93 nM |
| Quantified Difference | Target compound is >350-fold less potent than bortezomib; >100-fold less potent than ixazomib |
| Conditions | Cell-free enzymatic assay using Suc-Leu-Leu-Val-Tyr-AMC substrate hydrolysis |
Why This Matters
This moderate potency and presumed non-covalent mechanism differentiate the compound from covalent proteasome inhibitors, making it a candidate for studies requiring reversible target modulation.
- [1] BindingDB. Entry BDBM50007722 (CHEMBL3233445): Ki=330 nM for human 20S proteasome beta 5 subunit. View Source
- [2] Kisselev, A.F., et al. (2012). Proteasome inhibitors: an expanding army attacking a unique target. Chemistry & Biology, 19(1), 99-115. View Source
